![molecular formula C25H23ClN4O3S2 B2727518 N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922824-96-2](/img/structure/B2727518.png)
N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features. It contains a piperazine ring, a benzo[d]thiazol-2-yl group, a carbonyl group, and a methylbenzenesulfonamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, benzo[d]thiazol-2-yl group, carbonyl group, and methylbenzenesulfonamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the piperazine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonamide groups might increase its solubility in polar solvents .Scientific Research Applications
DNA Binding and Anticancer Activity
Complexes derived from N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide have shown significant DNA binding properties, influencing DNA cleavage and demonstrating genotoxicity and anticancer activity. The ability of these complexes to induce apoptosis in tumor cells highlights their potential as therapeutic agents against certain cancers (González-Álvarez et al., 2013).
Antimicrobial and Antifungal Properties
Derivatives of benzenesulfonamide, including those incorporating benzothiazole and piperazine structures, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown considerable activity against a range of bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Patel & Agravat, 2007).
Tubulin Targeting and Antiproliferative Effects
A novel series of dibenzothiazines, incorporating N-aryl-benzenesulfonamides, have been identified for their antiproliferative activity against human solid tumor cell lines by targeting tubulin dynamics. This highlights their potential as novel agents for cancer therapy (Guerra et al., 2021).
Anticancer and Anti-HIV Activity
Certain derivatives, through modifications in the benzothiazol-2-yl)piperazine structure, have been evaluated for their in vitro anticancer and anti-HIV activities, showcasing the potential of these compounds in therapeutic applications beyond their antimicrobial properties (Pomarnacka & Kornicka, 2001).
Anionic Polymerization
N,N-dialkyl-4-vinylbenzenesulfonamides, including derivatives with piperazine structures, have been subjected to anionic polymerization. This process yields stable living polymers, indicating the utility of these compounds in the synthesis of novel block copolymers with potential applications in materials science (Ishizone et al., 1991).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
This compound: interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase and 5-lipoxygenase pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively . By inhibiting COX enzymes, This compound reduces the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in inflammation and pain . This is due to the decreased production of prostaglandins, which are key mediators of these processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S2/c1-17-6-9-19(10-7-17)35(32,33)28-21-5-3-2-4-20(21)24(31)29-12-14-30(15-13-29)25-27-22-11-8-18(26)16-23(22)34-25/h2-11,16,28H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZQKJUYDNJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

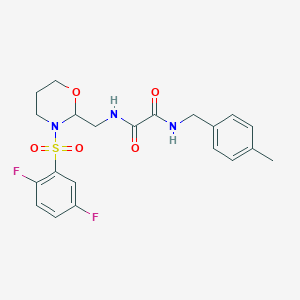
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)
![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)
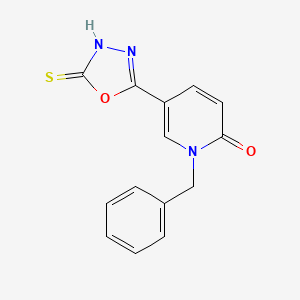
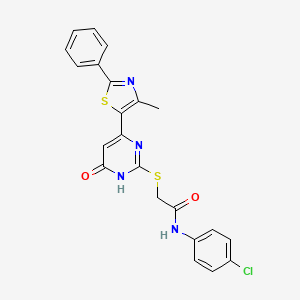
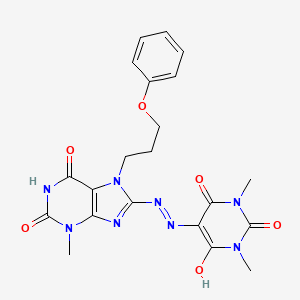
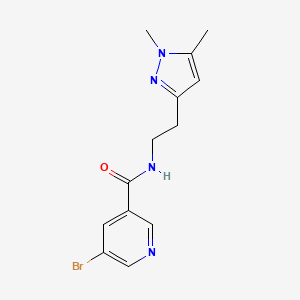
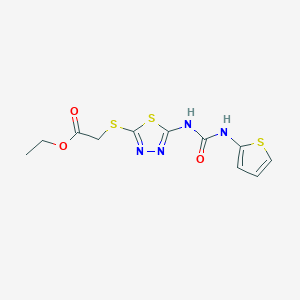
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
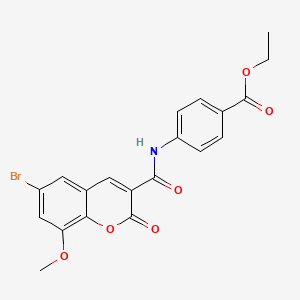
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)